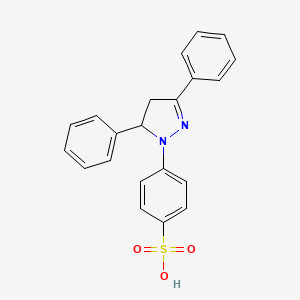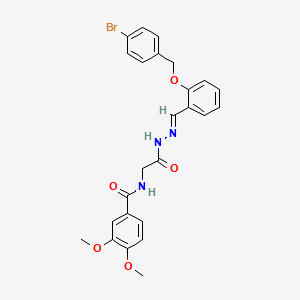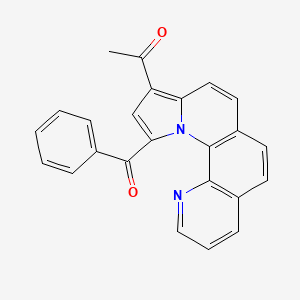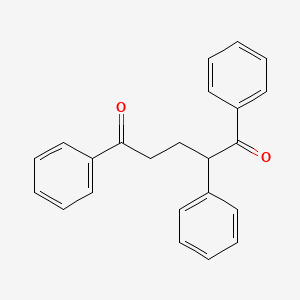
6-Bromo-3-(3-(3,4-dimethoxy-phenyl)-acryloyl)-4-phenyl-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3-(3-(3,4-dimethoxy-phenyl)-acryloyl)-4-phenyl-1H-quinolin-2-one is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom, a dimethoxyphenyl group, and an acryloyl group attached to a quinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(3-(3,4-dimethoxy-phenyl)-acryloyl)-4-phenyl-1H-quinolin-2-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this quinoline derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.
化学反应分析
Types of Reactions
6-Bromo-3-(3-(3,4-dimethoxy-phenyl)-acryloyl)-4-phenyl-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce simpler quinoline compounds.
科学研究应用
6-Bromo-3-(3-(3,4-dimethoxy-phenyl)-acryloyl)-4-phenyl-1H-quinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 6-Bromo-3-(3-(3,4-dimethoxy-phenyl)-acryloyl)-4-phenyl-1H-quinolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with methoxy groups replacing hydroxy groups.
2-Cyano-3-phenyl-2-propenoic acid derivatives: These compounds share structural similarities and are used in various organic synthesis applications.
Uniqueness
6-Bromo-3-(3-(3,4-dimethoxy-phenyl)-acryloyl)-4-phenyl-1H-quinolin-2-one is unique due to its combination of a bromine atom, a dimethoxyphenyl group, and an acryloyl group attached to a quinoline core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
分子式 |
C26H20BrNO4 |
|---|---|
分子量 |
490.3 g/mol |
IUPAC 名称 |
6-bromo-3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C26H20BrNO4/c1-31-22-13-9-16(14-23(22)32-2)8-12-21(29)25-24(17-6-4-3-5-7-17)19-15-18(27)10-11-20(19)28-26(25)30/h3-15H,1-2H3,(H,28,30)/b12-8+ |
InChI 键 |
SZMKQBWVWIIVKX-XYOKQWHBSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11962808.png)

![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11962811.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B11962820.png)



![(2E)-3-Phenyl-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]-2-propenamide](/img/structure/B11962843.png)




![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11962863.png)
![(4Z)-4-[2-(4-methylphenyl)hydrazinylidene]-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11962875.png)
